molecular formula C14H13N3O B11987460 N'-[(E)-(4-methylphenyl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(4-methylphenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B11987460
M. Wt: 239.27 g/mol
InChI Key: KAMFUVKDSMJFBF-MHWRWJLKSA-N
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Description

N’-[(E)-(4-methylphenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are a class of compounds characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group. These compounds are known for their stability and ability to form complexes with metal ions, making them significant in various fields such as bioinorganic chemistry, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-(4-methylphenyl)methylidene]pyridine-2-carbohydrazide can be synthesized through the condensation reaction between pyridine-2-carbohydrazide and 4-methylbenzaldehyde. The reaction typically occurs in a solvent such as ethanol or methanol, often under reflux conditions to facilitate the reaction. The reaction mixture is heated, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-methylphenyl)methylidene]pyridine-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-methylphenyl)methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N’-[(E)-(4-methylphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methylphenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by binding to their active sites. The compound’s antimicrobial and anticancer activities are attributed to its ability to interfere with cellular processes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-methylphenyl)methylidene]pyridine-2-carbohydrazide is unique due to its specific structural features, such as the presence of a 4-methylphenyl group and a pyridine ring. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C14H13N3O/c1-11-5-7-12(8-6-11)10-16-17-14(18)13-4-2-3-9-15-13/h2-10H,1H3,(H,17,18)/b16-10+

InChI Key

KAMFUVKDSMJFBF-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=N2

Origin of Product

United States

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